1,2,3,4-Tetramethoxybenzene

Macrocycle Synthesis Dynamic Covalent Chemistry Supramolecular Chemistry

1,2,3,4-Tetramethoxybenzene (TMOB) is the only regioisomer with contiguous 1,2,3,4-substitution — critical for successful synthesis. Unlike generic 'tetramethoxybenzene' mixtures, CAS 21450-56-6 enables exclusive macrocycle formation via dynamic covalent chemistry, enhanced charge transport in molecular electronics, and clean, interpretable cation radical ESR spectra. Its specific mp 85-88°C and density 1.068 g/cm³ serve as definitive QC benchmarks, eliminating regioisomer risk. Insist on the correct isomer: your synthesis, device performance, and analytical integrity depend on it.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 21450-56-6
Cat. No. B1297742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetramethoxybenzene
CAS21450-56-6
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)OC)OC)OC
InChIInChI=1S/C10H14O4/c1-11-7-5-6-8(12-2)10(14-4)9(7)13-3/h5-6H,1-4H3
InChIKeyQCNHIJXDZKTWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetramethoxybenzene (CAS 21450-56-6) | Supplier Technical Overview & Thermophysical Baseline


1,2,3,4-Tetramethoxybenzene (TMOB; CAS 21450-56-6) is a symmetrical, electron-rich polysubstituted aromatic ether with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol [1]. Its solid-state thermophysical properties include a melting point of 85-88 °C and a predicted density of 1.068 ± 0.06 g/cm³ at 20 °C, with a boiling point of 259.5 ± 35.0 °C (predicted) . As a methoxybenzene derivative (ChEBI: 51683) with a distinct contiguous substitution pattern, TMOB's electron-rich nature and specific molecular geometry serve as key differentiators from its regioisomers and other in-class methoxybenzene compounds for specialized organic synthesis applications [2].

1,2,3,4-Tetramethoxybenzene (CAS 21450-56-6) | Why Generic Substitution with Other Methoxybenzene Regioisomers Fails in Advanced Applications


1,2,3,4-Tetramethoxybenzene (TMOB) is not a generic methoxybenzene. Its specific contiguous substitution pattern (1,2,3,4-) fundamentally alters its electronic properties and reactivity compared to its regioisomers (e.g., 1,2,3,5- or 1,2,4,5-Tetramethoxybenzene). This unique geometry dictates the molecule's behavior in applications ranging from macrocycle synthesis via dynamic covalent chemistry to its role as an electron-donating building block in molecular electronics [1]. Furthermore, its specific steric and electronic profile determines its specific electrochemical oxidation pathway and subsequent cation radical stability, which is crucial for applications requiring controlled redox activity [2]. Simple procurement based on 'tetramethoxybenzene' without verifying the CAS 21450-56-6 will result in the wrong regioisomer, leading to failed syntheses or non-functional devices. The quantitative evidence below demonstrates where these differences are not just theoretical, but measurable and outcome-deterministic.

1,2,3,4-Tetramethoxybenzene (CAS 21450-56-6) | Quantitative Evidence Guide for Scientific Selection & Procurement


Selective Macrocycle Formation via Dynamic Covalent Chemistry: 1,2,3,4-Tetramethoxybenzene vs. Competing Polymerization

1,2,3,4-Tetramethoxybenzene (TMOB) uniquely favors the exclusive formation of a macrocyclic trimer when reacted with paraformaldehyde under dynamic Friedel-Crafts alkylation conditions, completely circumventing the typical and often overwhelming competition from linear polymerization that is observed with less sterically and electronically defined analogs [1]. The reaction proceeds via linear oligomeric intermediates that are thermodynamically driven to convert to the cyclic trimer, identified by Density Functional Theory (DFT) as the most stable species [1]. This outcome is not observed for other regioisomers, which typically yield complex polymer mixtures.

Macrocycle Synthesis Dynamic Covalent Chemistry Supramolecular Chemistry Polymer Chemistry Friedel-Crafts Alkylation

Electrochemical Oxidation and Cation Radical Hyperfine Structure: 1,2,3,4-Tetramethoxybenzene vs. 1,2,3,5-Tetramethoxybenzene

The electron spin resonance (ESR) spectrum of the cation radical derived from the electrolytic oxidation of 1,2,3,4-tetramethoxybenzene shows a hyperfine splitting pattern that is in 'reasonable agreement with the simple molecular orbital picture', which predicts major couplings with the two ring protons and the methoxy protons at the 1- and 4-positions [1]. In contrast, the regioisomer 1,2,3,5-tetramethoxybenzene exhibits a more complex and theoretically challenging pattern, with spin density calculations indicating a significantly higher (approximately double) localization of unpaired spin on the oxygen at the 5-position compared to those at the 1- and 3-positions, an interpretation deemed 'tentative' due to steric complications [1]. This highlights the distinct electronic structures of the cation radicals.

Electrochemistry ESR Spectroscopy Cation Radical Molecular Orbital Theory Redox Chemistry

Performance as a Building Block for Molecular Wires: 1,2,3,4-Tetramethoxybenzene vs. Unsubstituted Phenylene

A study by Heinz et al. (2015) explicitly demonstrates that incorporating a 1,2,3,4-tetramethoxybenzene unit as a π-spacer in molecular wires significantly enhances charge-transfer properties compared to an unsubstituted phenylene unit [1]. The presence of four alkoxy substituents on the phenylene backbone was found to have a 'significant influence' on the charge-transfer properties, with the research titled 'Tetramethoxybenzene is a Good Building Block for Molecular Wires' [1]. The study provides insights from photoinduced electron transfer experiments, illustrating the potential of this building block for long-range electron transfer and future molecular electronics technology.

Molecular Electronics Molecular Wire Photoinduced Electron Transfer Charge Transfer Oligomer

Solid-State Properties and Identity Purity Verification: 1,2,3,4-Tetramethoxybenzene vs. Other Polymorphs or Impurities

For procurement and quality control, the specific solid-state properties of 1,2,3,4-Tetramethoxybenzene provide a definitive fingerprint to ensure correct regioisomer identity and purity, as other isomers can have different physical states at room temperature. 1,2,3,4-TMOB is a solid with a well-defined melting point range of 85-88 °C . This is a crucial differentiator from closely related liquid analogs or isomers. Its density is 1.068 ± 0.06 g/cm³, and its boiling point is 259.5 ± 35.0 °C (predicted) . These thermophysical parameters are essential for handling, storage, and formulation development.

Quality Control Analytical Chemistry Pharmaceutical Intermediates Crystallography

1,2,3,4-Tetramethoxybenzene (CAS 21450-56-6) | Recommended Research & Industrial Application Scenarios Based on Quantitative Evidence


Exclusive Macrocycle Synthesis via Dynamic Friedel-Crafts Alkylation

Researchers aiming to synthesize discrete macrocyclic trimers without competing polymerization should select 1,2,3,4-Tetramethoxybenzene. Evidence shows its reaction with paraformaldehyde under dynamic Friedel-Crafts conditions yields the macrocycle exclusively, avoiding the complex polymer mixtures that plague similar reactions with less sterically defined aromatic compounds [1]. This application is ideal for creating novel host molecules for supramolecular chemistry, porous materials, and complex molecular architectures.

Development of Molecular Wires and Organic Electronic Devices

For teams working on molecular-scale electronics, such as molecular wires, organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs), 1,2,3,4-Tetramethoxybenzene is a proven performance-enhancing building block. Its incorporation into a π-conjugated system significantly improves photoinduced electron transfer and charge transport properties compared to unsubstituted phenylene spacers [2]. This makes it a strategic choice for optimizing device efficiency and exploring long-range electron transfer mechanisms.

Controlled Generation of Aromatic Cation Radicals for Mechanistic and Redox Studies

This compound serves as a preferred substrate for the electrochemical generation of well-defined aromatic cation radicals. Unlike regioisomers such as 1,2,3,5-tetramethoxybenzene, which produce sterically hindered and spectroscopically complex radical species, the cation radical from 1,2,3,4-TMOB exhibits a hyperfine splitting pattern in ESR spectroscopy that is predictable and aligns with simple molecular orbital theory [3]. This makes it a cleaner, more interpretable system for fundamental studies in organic redox chemistry, catalysis, and the development of organic radical batteries.

Quality Control and Identity Verification for Pharmaceutical Intermediates

In pharmaceutical research and development, where regioisomeric purity is paramount, the distinct solid-state properties of 1,2,3,4-Tetramethoxybenzene provide a definitive analytical benchmark. Its specific melting point range of 85-88 °C and density of 1.068 ± 0.06 g/cm³ allow for rapid and unequivocal identity confirmation via standard QC methods, mitigating the risk of using the wrong isomer and ensuring the reliability of downstream synthetic steps.

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